molecular formula C20H16N4O3S B2870751 N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251607-55-2

N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2870751
CAS No.: 1251607-55-2
M. Wt: 392.43
InChI Key: LQTFFGLKEXGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a furan-methyl moiety, a pyridine core substituted with a 1,2,4-oxadiazole ring, and a sulfanyl linkage. Its structure combines aromatic and heterocyclic components, which are common in bioactive compounds targeting inflammation, microbial infections, or oxidative stress. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the furan group may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-17(21-12-16-7-4-10-26-16)13-28-18-9-8-15(11-22-18)20-23-19(24-27-20)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTFFGLKEXGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanyl-containing acetamides with modifications on the triazole, pyridine, or aryl substituents. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Features Biological Activity Potency/IC50/MIC Reference
Target Compound Furan-2-ylmethyl, 3-phenyl-1,2,4-oxadiazole-pyridine Anti-exudative activity (AEA) Comparable to diclofenac sodium at 10 mg/kg (AEA)
N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro-methylphenyl, triazole-pyridine Antimicrobial, anti-inflammatory MIC: 8–32 µg/mL (bacterial strains)
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Propenyl-triazole, fluorophenyl Antioxidant, antiproliferative IC50: 12 µM (H2O2 scavenging)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(m-tolyl)acetamide Pyridinyl-triazole, m-tolyl Anti-inflammatory, antimicrobial 72% inhibition of protein denaturation (vs. 80% for diclofenac)
N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxyphenyl, pyridinyl-triazole Not explicitly reported (structural analogue) N/A

Key Findings:

Anti-Exudative Activity : The target compound exhibits anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg in rat models. This efficacy is attributed to the 3-phenyl-1,2,4-oxadiazole group, which may inhibit cyclooxygenase (COX) pathways .

Role of Substituents :

  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., N-(5-chloro-2-methylphenyl)-derivative) or fluoro substituents enhance antimicrobial and anti-inflammatory activities by improving receptor binding .
  • Furan vs. Pyridine : Furan-containing derivatives (e.g., target compound) show higher AEA than pyridine analogues, likely due to improved solubility and metabolic stability .
  • Triazole vs. Oxadiazole : The 1,2,4-oxadiazole ring in the target compound confers greater oxidative stability compared to triazole-based derivatives .

Mechanistic Insights:

  • Sulfanyl Linkage : The –S–CH2– group facilitates hydrogen bonding with cysteine residues in enzymatic targets (e.g., COX-2 or bacterial proteases), enhancing inhibitory effects .
  • Aryl Substituents : Bulky groups (e.g., 3-phenyl) on the oxadiazole or triazole rings improve steric interactions with hydrophobic pockets in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.